molecular formula C25H27FN4O4S B11259596 3,4,5-triethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

3,4,5-triethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B11259596
M. Wt: 498.6 g/mol
InChI Key: NADLYBQOBSAQSR-UHFFFAOYSA-N
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Description

3,4,5-TRIETHOXY-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that belongs to the class of triazole derivatives These compounds are known for their versatile chemical properties and potential biological activities The structure of this compound includes a triazole ring fused with a thiazole ring, which is further connected to a benzamide moiety through an ethyl linker

Preparation Methods

The synthesis of 3,4,5-TRIETHOXY-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves multiple steps, starting with the preparation of the triazole and thiazole rings. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with appropriate alkylating agents to form the triazole-thiazole core. The final step involves the coupling of this core with 3,4,5-triethoxybenzoyl chloride in the presence of a base to form the desired benzamide derivative .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The triazole and thiazole rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4,5-TRIETHOXY-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and thiazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets. The ethoxy groups increase the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

Properties

Molecular Formula

C25H27FN4O4S

Molecular Weight

498.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide

InChI

InChI=1S/C25H27FN4O4S/c1-4-32-20-13-16(14-21(33-5-2)22(20)34-6-3)24(31)27-12-11-17-15-35-25-28-23(29-30(17)25)18-9-7-8-10-19(18)26/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,27,31)

InChI Key

NADLYBQOBSAQSR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F

Origin of Product

United States

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